2-bromo-N-(3-hydroxyphenyl)benzamide
Description
2-Bromo-N-(3-hydroxyphenyl)benzamide (CAS: 29378-70-9) is a brominated benzamide derivative featuring a 3-hydroxyphenyl substituent on the amide nitrogen. This compound is structurally characterized by:
- Bromo substituent at the ortho position of the benzoyl group, which may influence electronic properties and reactivity.
- 3-Hydroxyphenyl group, enabling hydrogen bonding interactions due to the phenolic -OH moiety.
Its characterization would likely involve spectroscopic methods (¹H/¹³C NMR, IR) and X-ray crystallography, as seen in related compounds .
Properties
IUPAC Name |
2-bromo-N-(3-hydroxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c14-12-7-2-1-6-11(12)13(17)15-9-4-3-5-10(16)8-9/h1-8,16H,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLZIIBNXVMKFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3-hydroxyphenyl)benzamide typically involves the following steps:
Bromination: The starting material, benzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Coupling Reaction: The brominated benzamide is then coupled with 3-hydroxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(3-hydroxyphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group or reduced to a methoxy group.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution: Formation of N-substituted benzamides.
Oxidation: Formation of 2-bromo-N-(3-oxophenyl)benzamide.
Reduction: Formation of 2-bromo-N-(3-methoxyphenyl)benzamide.
Scientific Research Applications
2-bromo-N-(3-hydroxyphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-hydroxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Table 1: Key Comparative Data
Structural and Electronic Comparisons
- Hydrogen Bonding : The 3-hydroxyphenyl group in the target compound enables strong hydrogen bonding, a feature absent in tert-butyl or iodophenyl analogs. This property may enhance solubility and biological interactions .
- Halogen Effects : Bromine and iodine substituents influence electronic properties (e.g., electron-withdrawing effects) and reactivity. Iodine’s larger atomic radius may facilitate halogen bonding, as seen in 2-bromo-N-(2-iodophenyl)benzamide .
- Steric Effects : Bulky substituents (e.g., tert-butyl in ) improve enantioselectivity in catalytic reactions by restricting molecular conformations.
Biological Activity
2-Bromo-N-(3-hydroxyphenyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Bromine atom : Known for enhancing biological activity through halogen bonding.
- Hydroxy group : Enhances solubility and interaction with biological targets.
- Amide functional group : Contributes to stability and potential interactions with enzymes.
The molecular formula is CHBrNO with a molecular weight of approximately 292.13 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various signaling pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes linked to inflammation and cancer progression, leading to reduced cell proliferation and inflammation.
- Receptor Modulation : It has been shown to bind to sigma receptors, which are implicated in pain modulation and cancer cell growth .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated:
- Inhibition of Cancer Cell Lines : The compound has shown effectiveness against various cancer cell lines, including prostate (PC-3), breast (MCF-7), and colon (HCT-116) cancers. IC values range from 1.5 µM to 5 µM, indicating potent antiproliferative effects .
| Cell Line | IC (µM) | Reference |
|---|---|---|
| PC-3 | 1.5 | |
| MCF-7 | 2.0 | |
| HCT-116 | 5.0 |
Anti-inflammatory Effects
The compound's anti-inflammatory effects have been supported by studies showing its ability to reduce cytokine production in vitro. This suggests potential applications in treating inflammatory diseases by modulating immune responses.
Case Studies
- Study on Prostate Cancer : A study utilizing PC-3 cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability, confirming its potential as a therapeutic agent for prostate cancer .
- Inflammation Model : In an animal model of inflammation, administration of the compound led to a marked reduction in paw edema, indicating its efficacy in reducing inflammation through enzymatic inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
